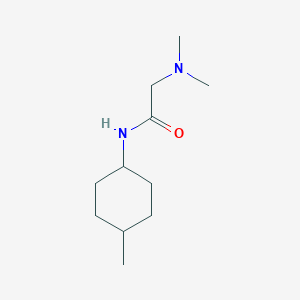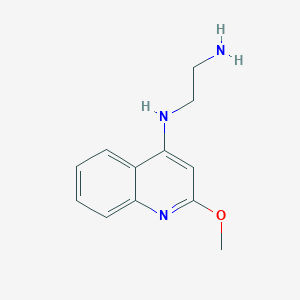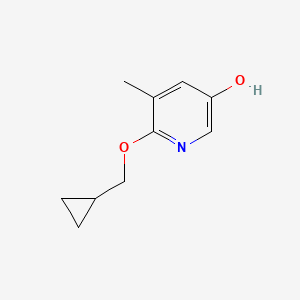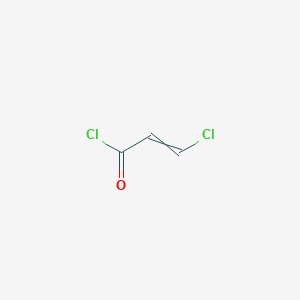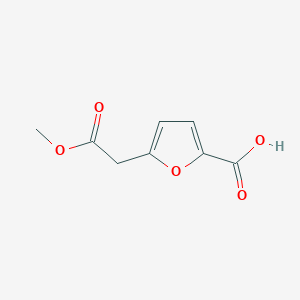![molecular formula C13H19N3OS B8363554 [4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea](/img/structure/B8363554.png)
[4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea is a chemical compound that features a pyrrolidine ring, an ethoxy group, and a thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea typically involves the reaction of 4-(2-pyrrolidin-1-yl-ethoxy)aniline with thiocyanate under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiourea derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
Its thiourea moiety can interact with various biological targets, making it a useful tool in biochemical assays .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the modification of material properties to suit various applications .
Mecanismo De Acción
The mechanism of action of [4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-(1-Pyrrolidinyl)ethoxy)phenylboronic acid: Similar structure but contains a boronic acid moiety instead of thiourea.
2-Pyrrolidone derivatives: These compounds share the pyrrolidine ring but differ in their functional groups and overall structure.
Uniqueness
The uniqueness of [4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea lies in its combination of a pyrrolidine ring, ethoxy group, and thiourea moiety.
Propiedades
Fórmula molecular |
C13H19N3OS |
|---|---|
Peso molecular |
265.38 g/mol |
Nombre IUPAC |
[4-(2-pyrrolidin-1-ylethoxy)phenyl]thiourea |
InChI |
InChI=1S/C13H19N3OS/c14-13(18)15-11-3-5-12(6-4-11)17-10-9-16-7-1-2-8-16/h3-6H,1-2,7-10H2,(H3,14,15,18) |
Clave InChI |
AZVWJURDZRVBFK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCOC2=CC=C(C=C2)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


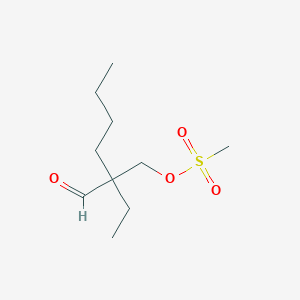
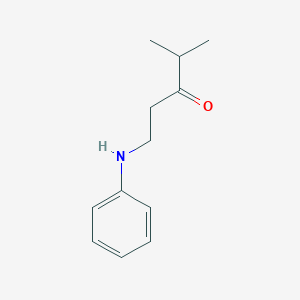
![4-methyl-7-methoxy-3,4-dihydro-2H-[1,4]benzoxazine](/img/structure/B8363486.png)
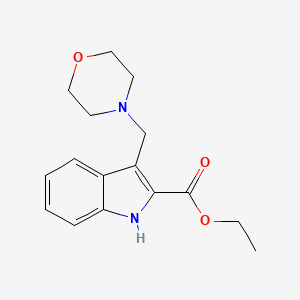
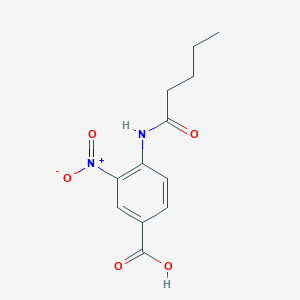
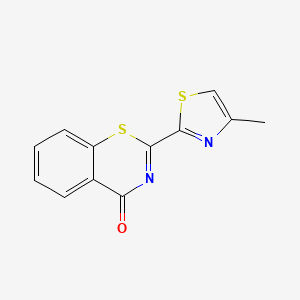
![7-Chloro-2-(4-fluorophenyl)-oxazolo[5,4-d]pyrimidine](/img/structure/B8363526.png)
![4-Methylene-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B8363530.png)

